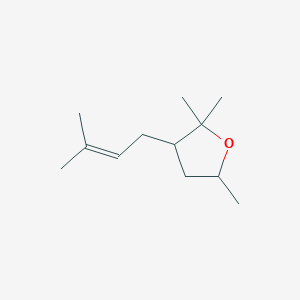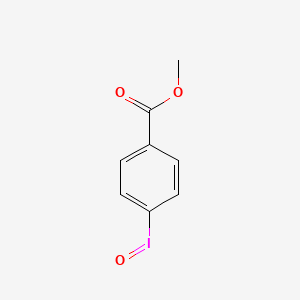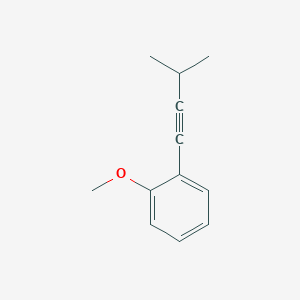
2-Methyl-2-trimethylsilyloxyheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(trimethylsiloxy)heptanenitrile is an organic compound with the molecular formula C11H23NOSi. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a heptane chain, which is further substituted with a trimethylsiloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trimethylsiloxy)heptanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-hydroxyheptanenitrile with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-methyl-2-(trimethylsiloxy)heptanenitrile may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(trimethylsiloxy)heptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Oximes or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(trimethylsiloxy)heptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-2-(trimethylsiloxy)heptanenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group is highly polar, making it susceptible to nucleophilic attack, while the trimethylsiloxy group can stabilize intermediates during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(trimethylsiloxy)pentanenitrile
- 2-Methyl-2-(trimethylsiloxy)butanenitrile
- 2-Methyl-2-(trimethylsiloxy)propanenitrile
Uniqueness
2-Methyl-2-(trimethylsiloxy)heptanenitrile is unique due to its longer heptane chain, which can influence its physical properties and reactivity compared to shorter-chain analogs. This structural variation can lead to differences in boiling points, solubility, and reaction kinetics .
Properties
CAS No. |
111874-59-0 |
|---|---|
Molecular Formula |
C11H23NOSi |
Molecular Weight |
213.39 g/mol |
IUPAC Name |
2-methyl-2-trimethylsilyloxyheptanenitrile |
InChI |
InChI=1S/C11H23NOSi/c1-6-7-8-9-11(2,10-12)13-14(3,4)5/h6-9H2,1-5H3 |
InChI Key |
SZVSNHBZDHGWOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
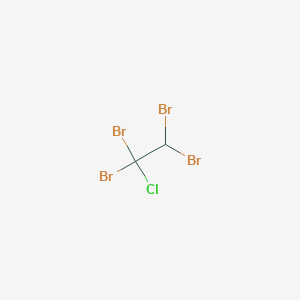
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
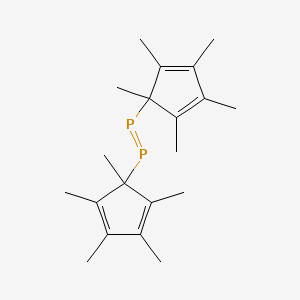
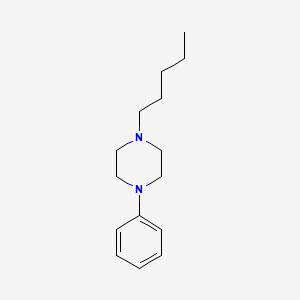


![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
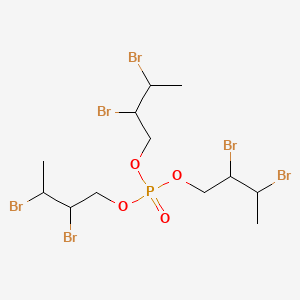
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
